molecular formula C15H8F6O3 B8193820 5-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

5-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193820
M. Wt: 350.21 g/mol
InChI Key: YEHRDMIZKBUFAA-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where an aryl boronic acid reacts with an aryl halide in the presence of a palladium catalyst. The trifluoromethoxy and trifluoromethyl groups are then introduced through selective trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the biphenyl structure .

Scientific Research Applications

5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different core structures.

    Trifluoromethylated aromatic compounds: Aromatic compounds with trifluoromethyl groups attached to the ring.

    Trifluoromethoxy-substituted biphenyls: Biphenyl compounds with trifluoromethoxy groups

Uniqueness

5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

IUPAC Name

3-(trifluoromethoxy)-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)12-4-2-1-3-11(12)8-5-9(13(22)23)7-10(6-8)24-15(19,20)21/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHRDMIZKBUFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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